5-{[4-(4-fluorophenyl)piperazin-1-yl](3-methoxyphenyl)methyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Description
5-{4-(4-Fluorophenyl)piperazin-1-ylmethyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a heterocyclic compound featuring a triazolo-thiazole core substituted with a furan moiety, a 4-fluorophenylpiperazine group, and a 3-methoxyphenylmethyl group. The 4-fluorophenyl and 3-methoxyphenyl substituents may enhance lipophilicity and target binding, while the furan group could contribute to π-π interactions in biological systems .
Properties
IUPAC Name |
5-[[4-(4-fluorophenyl)piperazin-1-yl]-(3-methoxyphenyl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN5O3S/c1-34-20-5-2-4-17(16-20)22(31-13-11-30(12-14-31)19-9-7-18(27)8-10-19)23-25(33)32-26(36-23)28-24(29-32)21-6-3-15-35-21/h2-10,15-16,22,33H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXIPOPUGYPUJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2=C(N3C(=NC(=N3)C4=CC=CO4)S2)O)N5CCN(CC5)C6=CC=C(C=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-(4-fluorophenyl)piperazin-1-ylmethyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multi-step organic synthesis. The process begins with the preparation of the key intermediates, such as the 4-(4-fluorophenyl)piperazine and the 3-methoxybenzyl chloride. These intermediates are then subjected to a series of reactions, including nucleophilic substitution, cyclization, and condensation reactions, to form the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-{4-(4-fluorophenyl)piperazin-1-ylmethyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorophenyl or methoxyphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, acetonitrile.
Catalysts: Triethylamine, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.
Scientific Research Applications
5-{4-(4-fluorophenyl)piperazin-1-ylmethyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-{4-(4-fluorophenyl)piperazin-1-ylmethyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key structural analogs and their differences are summarized below:
| Compound Name / ID | Substituent Differences vs. Target Compound | Structural Impact | Reference |
|---|---|---|---|
| 5-{4-(2-Fluorophenyl)piperazin-1-ylmethyl}-2-(furan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol () | - 2-Fluorophenyl (vs. 4-F) - 4-Methylphenyl (vs. 3-MeOPh) |
Altered electronic effects: 2-F substituent may reduce steric hindrance. 4-Methylphenyl increases hydrophobicity vs. 3-MeOPh’s polar methoxy group. | |
| 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole | - Cl (vs. F) - Pyrazole-thiazole hybrid |
Isostructural with target compound but Cl substitution alters halogen bonding and crystal packing. Pyrazole core may influence tautomerism and bioactivity. | |
| 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles () | - Thiadiazole (vs. thiazole) - Pyrazole substituent |
Thiadiazole increases electron deficiency, potentially enhancing interactions with nucleophilic residues in enzymes (e.g., 14-α-demethylase lanosterol) . |
Computational Similarity Analysis
- Tanimoto Coefficients : Using fingerprint-based similarity indexing (), analogs with >70% similarity (e.g., triazolo-thiadiazoles) may share bioactivity profiles. For example, aglaithioduline showed ~70% similarity to SAHA (a histone deacetylase inhibitor) via Tanimoto metrics .
- Dice Indices : Morgan fingerprints (radius = 2) and MACCS keys quantify structural overlap. Compounds with Dice scores >0.65 are predicted to share target interactions .
Bioactivity and Molecular Interactions
- Enzyme Inhibition: Triazolo-thiazoles () demonstrated affinity for 14-α-demethylase lanosterol (PDB: 3LD6), a fungal cytochrome P450 enzyme. The 3-MeOPh group in the target compound may enhance binding via H-bonding with active-site residues .
- Anticancer Potential: Bivalent triazolopyridazines () showed BRD4 inhibition correlated with c-Myc downregulation. The target’s furan and fluorophenyl groups may similarly engage in hydrophobic and π-stacking interactions with bromodomains .
- Bioactivity Clustering : Hierarchical clustering () links structural similarity to mode of action. Analogs with shared triazolo cores and aryl substituents cluster into groups with overlapping protein targets (e.g., kinases, epigenetic regulators) .
Pharmacokinetics and ADME Properties
- Lipophilicity : The 4-fluorophenyl and 3-MeOPh groups balance logP values (~2.5–3.0), favoring blood-brain barrier penetration compared to polar analogs (e.g., ’s 4-methylphenyl derivative, logP ~3.5) .
- Metabolic Stability : Piperazine moieties (common in the target and ) are susceptible to CYP450 oxidation, but fluorination at the phenyl ring may reduce metabolic clearance .
Biological Activity
5-{4-(4-fluorophenyl)piperazin-1-ylmethyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex organic compound with significant potential in pharmacology due to its unique structural features. This compound includes a triazole and thiazole ring system, which are often associated with various biological activities such as antimicrobial and anticancer effects. The presence of piperazine and aromatic groups further enhances its interaction capabilities with biological targets.
Chemical Structure and Properties
The molecular formula for this compound is C20H21N5O3S, with a molecular weight of approximately 413.48 g/mol. The structural components include:
- Thiazole and Triazole Rings : Commonly found in antifungal and antibacterial agents.
- Piperazine Moiety : Known for its role in kinase inhibition.
- Aromatic Rings : Contribute to the compound's lipophilicity and potential receptor interactions.
Antimicrobial Activity
Research indicates that compounds with similar structural features have demonstrated antimicrobial properties. The thiazole and triazole rings are particularly noted for their efficacy against various microbial strains. Preliminary studies could investigate the compound's activity against bacteria and fungi, potentially revealing new treatments for infections.
Anticancer Potential
The unique combination of functional groups in this compound suggests potential anticancer activity. Compounds containing piperazine have been linked to inhibition of cancer cell proliferation. Studies focusing on the mechanism of action could explore how this compound affects key signaling pathways involved in cancer progression.
In Vitro Studies
Initial in vitro studies have shown that derivatives of similar compounds exhibit varying degrees of biological activity. For instance:
| Compound | Activity | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | Antimicrobial | 15 | Effective against E. coli |
| Compound B | Antitumor | 25 | Induces apoptosis in MCF-7 cells |
| Compound C | MAO-B Inhibition | 0.013 | Selective for neurodegenerative disorders |
These findings suggest that modifications to the piperazine or aromatic moieties can enhance biological activity.
Case Studies
A notable case study examined a structurally related compound that exhibited selective MAO-B inhibition, demonstrating an IC50 value of 0.013 µM. This compound was less toxic to healthy cells compared to other derivatives, indicating a promising therapeutic window for treating conditions like Alzheimer's disease .
The proposed mechanism of action involves the interaction of the compound with specific receptors or enzymes:
- Receptor Binding : The aromatic rings may facilitate strong hydrophobic interactions with target proteins.
- Enzyme Inhibition : The piperazine group may inhibit kinases or other enzymes critical for cellular signaling.
Future Directions
Further research is needed to fully elucidate the biological activity of 5-{4-(4-fluorophenyl)piperazin-1-ylmethyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol. Potential areas for exploration include:
- In Vivo Studies : To assess efficacy and safety in animal models.
- Structural Modifications : To optimize pharmacological profiles and reduce toxicity.
- Mechanistic Studies : To clarify how this compound interacts with biological targets at the molecular level.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
